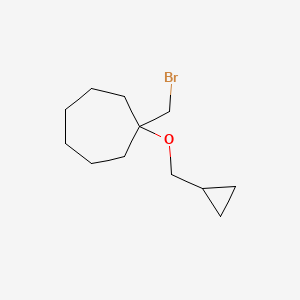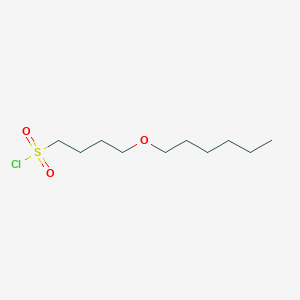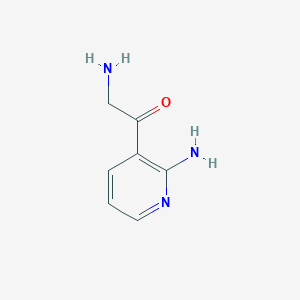
2-Amino-1-(2-amino-3-pyridinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-amino-3-pyridinyl)ethanone is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and contains both amino and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-amino-3-pyridinyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-1-(2-amino-3-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-1-(2-amino-3-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Amino-1-(2-amino-3-pyridinyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups. The amino and ketone groups play a crucial role in binding to active sites and influencing the activity of target molecules.
相似化合物的比较
Similar Compounds
2-Amino-1-(3-pyridinyl)ethanol: Contains a hydroxyl group instead of a ketone.
2-Amino-1-(4-pyridinyl)ethanone: Has the amino group at a different position on the pyridine ring.
1-(2-Aminopyridin-3-yl)ethanone: Similar structure but lacks the second amino group.
Uniqueness
2-Amino-1-(2-amino-3-pyridinyl)ethanone is unique due to the presence of both amino and ketone functional groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in synthesis and biological research, distinguishing it from similar compounds.
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
2-amino-1-(2-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4,8H2,(H2,9,10) |
InChI 键 |
RMVZCYXVKVHFBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


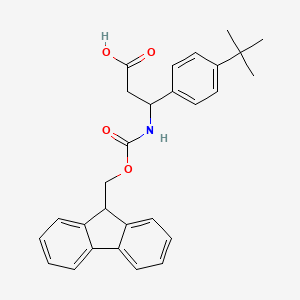
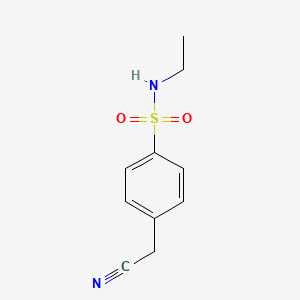


![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)
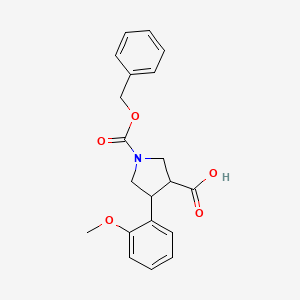

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)

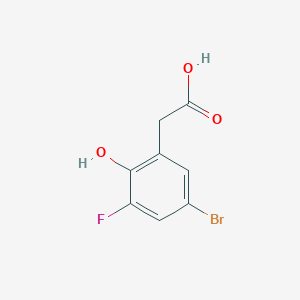
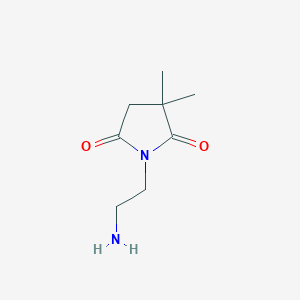
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
